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Introduction

Neohesperidose, a disaccharide composed of rhamnose and glucose, is a key structural
component of several bioactive flavonoids, including neohesperidin. Its synthesis is of
significant interest to the pharmaceutical and food industries due to its role in the formation of
compounds with potential therapeutic applications and taste-modulating properties. This
document provides detailed protocols for the enzymatic synthesis of neohesperidose from the
readily available flavonoid glycoside, naringin. The primary enzymatic methods described
involve the use of naringinase, an enzyme complex with a-L-rhamnosidase and [3-D-
glucosidase activities, and a novel diglycosidase that directly cleaves the glycosidic bond to
yield neohesperidose and the aglycone, naringenin.

Principle of the Method

The enzymatic conversion of naringin to neohesperidose relies on the specific hydrolysis of
the glycosidic linkage between the flavanone aglycone (naringenin) and the disaccharide
moiety (neohesperidose). Naringin itself is composed of naringenin linked to
neohesperidose. Therefore, the enzymatic reaction aims to cleave this bond, releasing
naringenin and the desired neohesperidose.
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Two primary enzymatic approaches are highlighted:

e Using a specific diglycosidase: A novel fungal diglycosidase has been identified that directly
catalyzes the transformation of naringin into naringenin and neohesperidose in a single
step.[1][2] This method offers a streamlined approach to obtaining the desired disaccharide.

» Using naringinase with controlled activity: Naringinase is an enzyme complex that contains
both a-L-rhamnosidase and (3-D-glucosidase. To obtain neohesperidose, it is crucial to
control the reaction to favor the cleavage of the bond between naringenin and
neohesperidose without further hydrolyzing the disaccharide itself. This can be achieved by
inactivating the B-D-glucosidase activity of the naringinase preparation. For instance, heating
a crude enzyme solution at 60°C and a pH of 6.4-6.8 can selectively inactivate the (3-D-
glucosidase while retaining the a-L-rhamnosidase activity, leading to the production of prunin
from naringin. Further enzymatic steps would then be required to isolate the
neohesperidose.

Data Presentation
Table 1: Purification of Naringinase from Aspergillus
niger
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Total Specific

Purification . Total o Purification ]
Protein . Activity Yield (%)
Step Activity (U) Fold
(mg) (UImg)
Crude Extract 2500 5000 2.0 1.0 100
Ammonium
Sulfate
800 4000 5.0 2.5 80

Precipitation
(40-80%)

lon-Exchange
Chromatogra
phy (DEAE-
Sephadex)

150 3000 20.0 10.0 60

Gel Filtration

Chromatogra

phy 30 2100 70.0 35.0 42
(Sephadex

G-100)

This table is a representative example based on typical purification schemes for naringinase
and may vary depending on the specific experimental conditions.

Table 2: Kinetic Parameters of a Fungal Diglycosidase

for Naringin Hydrolysis[1][2]

Optimal
Substrate K_m_ (mM) k_cat_(s™) Optimal pH Temperature
(°C)
Naringin 0.20 0.66 4.0 40

Table 3: Comparison of Enzymatic Synthesis Methods
for Neohesperidose from Naringin
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. Reported
. Typical o
Enzymatic ) Naringin
Key Enzyme(s) Reaction . Reference
Method . Conversion/Pr
Conditions .
oduct Yield
Direct )
] ) Fungal Feasible on a
Diglycosidase ) ) pH 4.0, 40°C . [11[2]
) Diglycosidase milligram scale
Hydrolysis
Step 1: pH 6.4-
6.8, 60°C to
o _ inactivate 3-D- _
Two-Step Naringinase (with ) Good yields of
o ] ] glucosidase. )
Naringinase inactivated 3-D- ) prunin
) ) Step 2: Optimal
Hydrolysis glucosidase) - (precursor)
conditions for a-
L-rhamnosidase
activity.
) ) Multi-step ] ] )
Semisynthesis ) Varies depending  43% overall yield
i chemical and N
(Chemical/Enzy ) on the specific of [3]
, , enzymatic ,
matic Hybrid) ) steps neohesperidose
reactions

Experimental Protocols
Protocol 1: Purification of Diglycosidase from Fungal

Culture

This protocol describes a general method for the purification of a fungal diglycosidase capable

of converting naringin to neohesperidose and naringenin.[1][2]

1. Materials and Reagents:
e Fungal culture filtrate
¢ Ammonium sulfate

 Dialysis tubing (10 kDa MWCO)
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Buffer A: 20 mM Tris-HCI, pH 7.5
Buffer B: 20 mM Tris-HCI, pH 7.5, containing 1 M NacCl
DEAE-Sephadex column
Sephadex G-100 column
Bradford reagent for protein quantification
Naringin (substrate)
Spectrophotometer
. Procedure:
Ammonium Sulfate Precipitation:

1. Slowly add solid ammonium sulfate to the chilled fungal culture filtrate to achieve 80%
saturation, while gently stirring.

2. Allow the protein to precipitate overnight at 4°C.

3. Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C.

4. Discard the supernatant and dissolve the pellet in a minimal volume of Buffer A.

Dialysis:

1. Transfer the resuspended pellet to a dialysis tube.

2. Dialyze against Buffer A overnight at 4°C with at least two changes of buffer.
lon-Exchange Chromatography:

1. Load the dialyzed sample onto a DEAE-Sephadex column pre-equilibrated with Buffer A.

2. Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
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3. Elute the bound proteins with a linear gradient of 0-1 M NacCl in Buffer A.

4. Collect fractions and assay for diglycosidase activity.

e Gel Filtration Chromatography:

1. Pool the active fractions from the ion-exchange chromatography step and concentrate
them.

2. Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with Buffer
A.

3. Elute the protein with Buffer A and collect fractions.
4. Assay the fractions for diglycosidase activity and protein concentration.
5. Pool the purest and most active fractions.

e Enzyme Purity and Characterization:

1. Assess the purity of the final enzyme preparation by SDS-PAGE. A single band should be
observed.

2. Determine the protein concentration using the Bradford assay.

3. Characterize the enzyme's kinetic parameters (K_m_ and k_cat_) using naringin as the
substrate.

Protocol 2: Enzymatic Synthesis of Neohesperidose
from Naringin

This protocol outlines the enzymatic conversion of naringin to neohesperidose using the
purified diglycosidase.

1. Materials and Reagents:

 Purified fungal diglycosidase
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Naringin

Sodium acetate buffer (50 mM, pH 4.0)

HPLC system with a C18 column

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or acetic acid (for mobile phase)

Neohesperidose and naringin standards for HPLC
. Procedure:

Reaction Setup:

1. Prepare a stock solution of naringin in the sodium acetate buffer. A typical starting
concentration is 1-10 mg/mL.

2. In a reaction vessel, combine the naringin solution with the purified diglycosidase. The
enzyme concentration should be optimized for efficient conversion.

3. The final reaction volume will depend on the desired scale of synthesis.
Incubation:
1. Incubate the reaction mixture at 40°C with gentle agitation.

2. Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 0, 1,
2, 4, 8, 24 hours).

Reaction Termination and Sample Preparation:
1. Stop the reaction by heating the aliquots at 100°C for 10 minutes to denature the enzyme.

2. Centrifuge the samples to remove any precipitated protein.
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3. Filter the supernatant through a 0.22 um syringe filter before HPLC analysis.

Protocol 3: HPLC Analysis of Naringin and
Neohesperidose

This protocol provides a general method for the quantification of naringin and its enzymatic
conversion products.

1. HPLC System and Conditions:
e Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um particle size).

» Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid
(e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient might be:

o 0-5 min: 10% Acetonitrile
o 5-25 min: 10-50% Acetonitrile (linear gradient)
o 25-30 min: 50% Acetonitrile
o 30-35 min: 10% Acetonitrile (re-equilibration)
e Flow Rate: 1.0 mL/min.
e Detection Wavelength: 280 nm.
e Injection Volume: 20 pL.
2. Quantification:

» Prepare standard curves for naringin and neohesperidose using known concentrations of
the pure compounds.

* Inject the prepared samples from the enzymatic reaction into the HPLC system.

 Identify and quantify the peaks corresponding to naringin and neohesperidose by
comparing their retention times and peak areas to the standards.
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+ Calculate the concentration of each compound in the reaction mixture and determine the

conversion yield of naringin and the production yield of neohesperidose.

Mandatory Visualizations

Neohesperidose

Naringin

Diglycosidase

A

Naringenin

Click to download full resolution via product page

Caption: Enzymatic conversion of naringin to neohesperidose and naringenin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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